- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids, Angewandte Chemie, 2013, 52(23), 6072-6075

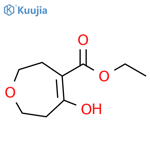

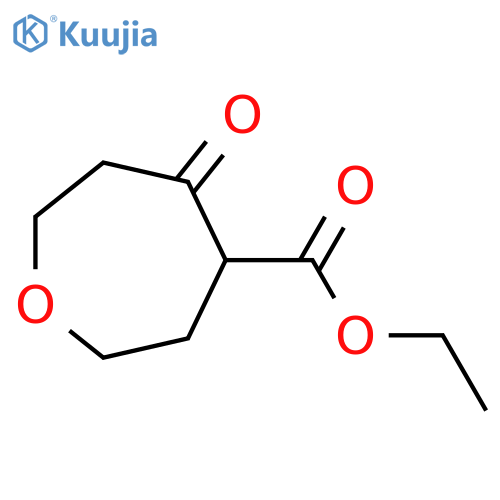

Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)

938181-32-9 structure

Nome del prodotto:ethyl 5-oxooxepane-4-carboxylate

Numero CAS:938181-32-9

MF:C9H14O4

MW:186.205063343048

MDL:MFCD22544171

CID:2116316

PubChem ID:68930012

ethyl 5-oxooxepane-4-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- ethyl 5-oxooxepane-4-carboxylate

- Ethyl 5-oxo-oxepane-4-carboxylate

- 5-Oxooxepane-4-carboxylic acid ethyl ester

- AB77314

- ETHYL5-OXOOXEPANE-4-CARBOXYLATE

- AKOS027338492

- AS-61014

- Ethyl 5-oxo-4-oxepanecarboxylate

- EN300-256692

- MFCD22544171

- CS-0047300

- W11163

- SY126056

- DA-33740

- 938181-32-9

- SCHEMBL4143964

- FTRZAHWLSIAJSW-UHFFFAOYSA-N

-

- MDL: MFCD22544171

- Inchi: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3

- Chiave InChI: FTRZAHWLSIAJSW-UHFFFAOYSA-N

- Sorrisi: O=C(C1CCOCCC1=O)OCC

Proprietà calcolate

- Massa esatta: 186.08920892g/mol

- Massa monoisotopica: 186.08920892g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 13

- Conta legami ruotabili: 3

- Complessità: 200

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.4

- Superficie polare topologica: 52.6Ų

Proprietà sperimentali

- Densità: 1.122±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 280.7±40.0 ºC (760 Torr),

- Punto di infiammabilità: 120.8±27.4 ºC,

- Solubilità: Dissoluzione (37 g/l) (25°C),

ethyl 5-oxooxepane-4-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769054-1g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 1g |

$450 | 2024-06-07 | |

| abcr | AB462265-250mg |

Ethyl 5-oxooxepane-4-carboxylate; . |

938181-32-9 | 250mg |

€371.70 | 2024-04-16 | ||

| Enamine | EN300-256692-1.0g |

ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 1.0g |

$450.0 | 2024-06-19 | |

| Enamine | EN300-256692-10.0g |

ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 10.0g |

$2676.0 | 2024-06-19 | |

| abcr | AB462265-250 mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 250MG |

€493.40 | 2022-06-02 | ||

| 1PlusChem | 1P003AQU-5g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 5g |

$1355.00 | 2024-04-19 | |

| 1PlusChem | 1P003AQU-250mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 250mg |

$349.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-100mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 97% | 100mg |

¥844.00 | 2024-04-24 | |

| Crysdot LLC | CD11008664-10g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 97% | 10g |

$3000 | 2024-07-19 | |

| 1PlusChem | 1P003AQU-100mg |

ETHYL 5-OXOOXEPANE-4-CARBOXYLATE |

938181-32-9 | 98% | 100mg |

$105.00 | 2025-03-21 |

ethyl 5-oxooxepane-4-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C

Riferimento

- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C

1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled

Riferimento

- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Riferimento

- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Riferimento

- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Riferimento

- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties, Chemistry - A European Journal, 2017, 23(9), 2225-2230

ethyl 5-oxooxepane-4-carboxylate Raw materials

ethyl 5-oxooxepane-4-carboxylate Preparation Products

ethyl 5-oxooxepane-4-carboxylate Letteratura correlata

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

938181-32-9 (ethyl 5-oxooxepane-4-carboxylate) Prodotti correlati

- 1805521-76-9(Methyl 3-bromo-5-cyano-4-nitrophenylacetate)

- 1806671-09-9(Ethyl 2-(1-chloro-2-oxopropyl)-5-(difluoromethoxy)benzoate)

- 1354001-26-5(2-Amino-N-cyclopropyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide)

- 2229599-15-7(2-(5-bromo-1H-indol-2-yl)oxyethan-1-amine)

- 42276-56-2(2-Bromo-N-mesitylbutanamide)

- 300353-13-3(Benzeneacetamide, α-(cyclopentylmethyl)-4-(methylsulfonyl)-N-2-thiazolyl-, (αR)-)

- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)

- 887348-58-5(1-5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl-1,2,3,4-tetrahydroquinoline)

- 1806070-73-4(2-Bromo-6-(trifluoromethyl)isonicotinamide)

- 1516483-25-2(2,2,2-trifluoro-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate

Purezza:99%/99%/99%

Quantità:250mg/1g/5g

Prezzo ($):196.0/401.0/1426.0